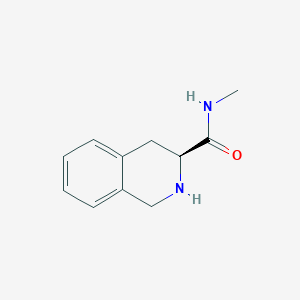

(3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

Properties

IUPAC Name |

(3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-11(14)10-6-8-4-2-3-5-9(8)7-13-10/h2-5,10,13H,6-7H2,1H3,(H,12,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGCNHBNSLPKMJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254102-05-1 | |

| Record name | (3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.

N-Methylation: The nitrogen atom in the tetrahydroisoquinoline ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted tetrahydroisoquinolines.

Scientific Research Applications

Pharmaceutical Development

(3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been investigated for their potential therapeutic effects on conditions such as Parkinson's disease and depression.

Case Study:

A study published in Tetrahedron Letters highlighted the synthesis of functionalized tetrahydroisoquinolines that exhibit neuroprotective properties. These compounds were shown to modulate neurotransmitter systems, suggesting their potential use in treating neurodegenerative diseases .

Biochemical Research

This compound is extensively used in biochemical studies related to neurotransmitter systems. It aids researchers in understanding the biochemical pathways involved in mood regulation and cognitive functions.

Data Table: Neurotransmitter Modulation Studies

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules with potential therapeutic effects. Its unique structural features allow chemists to create derivatives that may possess enhanced biological activity.

Application Example:

The compound has been employed in the synthesis of various bioactive molecules through Ugi reactions and other multi-component reactions . These synthetic strategies have led to the discovery of new compounds with promising pharmacological profiles.

Material Science

The unique properties of this compound make it suitable for developing novel materials. Its derivatives can be incorporated into polymers and coatings that require specific chemical characteristics.

Research Insight:

Recent investigations have demonstrated that incorporating this compound into polymer matrices enhances the material's mechanical properties while providing additional functionalities such as biocompatibility and biodegradability .

Analytical Chemistry

In analytical chemistry, this compound plays a role in developing methods for detecting and quantifying biological molecules. Its ability to form stable complexes with various metal ions has been exploited to enhance detection sensitivity.

Data Table: Analytical Applications

| Application Area | Methodology Used | Compound Role |

|---|---|---|

| Metal Ion Detection | Spectrophotometry | Complexation agent |

| Biomolecule Quantification | Chromatography | Standard reference |

Mechanism of Action

The mechanism of action of (3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of TIQ derivatives allows for comparative analysis of their stereochemical, synthetic, and biological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of TIQ Derivatives

Key Findings from Comparative Studies

Steric and Electronic Effects of Carboxamide Substituents :

- The methyl group in the target compound confers moderate steric hindrance, enhancing solubility compared to bulkier analogs like the tert-butyl derivative .

- Benzyl and cyclopropyl substituents increase hydrophobicity, affecting membrane permeability and bioavailability .

Biological Activity: κ-opioid receptor antagonists (e.g., fluorophenyl-piperidinyl derivatives) exhibit nanomolar affinity, with halogenated aryl groups (F, Cl, Br) enhancing receptor selectivity .

Crystallographic and Conformational Insights :

- Hydrogen bonding : (S)-N-benzyl derivatives form N–H⋯O networks, stabilizing hexagonal (P6₁) crystals , whereas methoxy-substituted TIQs adopt half-boat conformations conducive to catalytic activity .

- Stereochemical purity is critical: Diastereomers of methoxy-phenyl TIQs are separable via column chromatography, ensuring enantioselective applications .

Synthetic Methodologies :

- Microwave-assisted synthesis (e.g., for κ-opioid antagonists) reduces reaction times compared to traditional coupling methods .

- Carboxamide derivatives are typically synthesized via EDC/HOBt-mediated coupling, followed by HCl salt formation for stability .

Table 2: Physicochemical and Pharmacological Data

Biological Activity

(3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 10655298 |

| Appearance | Oil |

The synthesis typically involves the preparation of the tetrahydroisoquinoline core, followed by N-methylation and carboxamide formation using various reagents under controlled conditions .

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism involves modulation of these targets, which can lead to various biological effects including enzyme inhibition and receptor binding .

Research indicates that compounds within the tetrahydroisoquinoline class exhibit neuroprotective properties and potential therapeutic effects against neurodegenerative diseases like Parkinson's and Alzheimer's disease. The compound's structure allows it to penetrate biological membranes effectively due to increased lipophilicity attributed to the N-methyl group .

Therapeutic Applications

- Neurodegenerative Disorders :

- Alzheimer's Disease :

Research Findings

Numerous studies have documented the biological activity of this compound:

- In vitro Studies : These studies demonstrate that the compound exhibits significant binding affinity to dopamine receptors and can modulate neurotransmitter release .

- In vivo Studies : Animal models have shown that administration of this compound leads to improved motor function in models of Parkinson's disease .

- Structural Activity Relationship (SAR) : Research highlights that modifications to the tetrahydroisoquinoline structure can enhance its biological activity. The presence of specific functional groups influences its interaction with biological targets .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Parkinson's Disease Treatment :

- Cognitive Enhancement :

Q & A

Q. What synthetic methodologies are most effective for preparing (3S)-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide?

Answer: The synthesis typically involves sequential alkylation and cyclization steps. A glycine anion can undergo C-alkylation followed by N-alkylation using α,α'-dibromo-o-xylene derivatives to form the tetrahydroisoquinoline scaffold . For the N-methyl substitution, methylamine or methylating agents (e.g., methyl iodide) are introduced during the amidation step. Continuous flow chemistry and green solvents (e.g., ethanol/water mixtures) improve scalability and sustainability . Purification often requires column chromatography with polar/non-polar solvent gradients to isolate enantiomerically pure products .

Q. How can the stereochemical integrity of the (3S) configuration be confirmed during synthesis?

Answer: X-ray crystallography is the gold standard for absolute configuration determination. For example, analogs like (S)-N-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide were confirmed via single-crystal diffraction (space group P6₁) and 2D NMR (e.g., NOESY to identify spatial proximity of protons) . Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) can resolve enantiomers and validate optical purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Reproducibility: Use standardized purity validation (e.g., ≥95% by HPLC with UV/ELSD detection) .

- Assay Design: Include positive controls (e.g., known receptor agonists/antagonists) and perform dose-response curves (e.g., IC₅₀ or EC₅₀) across multiple replicates.

- Structural Confirmation: Re-analyze the compound’s structure via high-resolution mass spectrometry (HRMS) and ¹³C NMR to rule out degradation products .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Answer:

- Salt Formation: Hydrochloride salts (e.g., methyl ester analogs) improve aqueous solubility .

- Co-solvents: Use DMSO/PEG-400 mixtures (<10% v/v) for intravenous administration.

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (size: 100–200 nm) to enhance bioavailability .

Q. How does the compound interact with central nervous system (CNS) receptors, and what experimental models validate this?

Answer: The tetrahydroisoquinoline scaffold shows affinity for opioid and dopamine receptors. Key methodologies include:

- Radioligand Binding Assays: Compete with ³H-naloxone (for μ-opioid receptors) or ³H-spiperone (for D₂ receptors) in rat striatal membranes .

- Functional Assays: Measure cAMP inhibition in HEK293 cells expressing human κ-opioid receptors (EC₅₀ ~50 nM) .

- Behavioral Models: Test antinociceptive effects in the mouse tail-flick assay (dose range: 1–10 mg/kg, i.p.) .

Methodological Challenges

Q. What analytical techniques differentiate between polymorphic forms of the compound?

Answer:

- Powder X-ray Diffraction (PXRD): Compare experimental diffractograms with simulated patterns from single-crystal data .

- Differential Scanning Calorimetry (DSC): Identify melting points and enthalpy changes unique to each polymorph.

- Solid-State NMR: Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to detect lattice environment differences .

Q. How can computational modeling predict metabolic pathways and toxicity?

Answer:

- Docking Studies: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .

- ADMET Prediction: Tools like SwissADME estimate parameters like blood-brain barrier permeability (BBBP) and Ames mutagenicity .

- Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.